molecular formula C18H17ClN2OS B11522280 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11522280
M. Wt: 344.9 g/mol
InChI Key: QLPCEXUROOKWDS-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step often involves the reaction of a thiol with a suitable electrophile.

    Attachment of the 4-Chlorophenyl Group: This can be done through nucleophilic substitution reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile shares similarities with other pyridine derivatives and compounds containing sulfanyl and carbonitrile groups.
  • Examples include 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methylpyridine-3-carbonitrile and 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile.

Uniqueness

  • The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C18H17ClN2OS/c1-4-15-11(2)16(9-20)18(21-12(15)3)23-10-17(22)13-5-7-14(19)8-6-13/h5-8H,4,10H2,1-3H3

InChI Key

QLPCEXUROOKWDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N=C1C)SCC(=O)C2=CC=C(C=C2)Cl)C#N)C

Origin of Product

United States

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